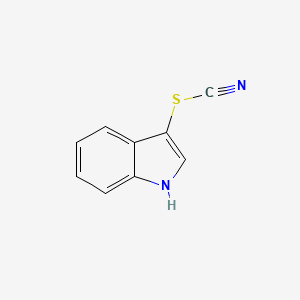

3-Thiocyanatoindole

Description

The exact mass of the compound 3-Thiocyanatoindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Thiocyanatoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiocyanatoindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVFLDAVBAEABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301623 | |

| Record name | 3-Thiocyanatoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23706-25-4 | |

| Record name | 3-Thiocyanatoindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiocyanatoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Thiocyanatoindole: A Privileged Scaffold in Medicinal Chemistry – Biological Activity, Therapeutic Potential, and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biological systems and natural products. When functionalized with a thiocyanate group at the C-3 position, the resulting molecule—3-Thiocyanatoindole —emerges as a highly versatile synthetic intermediate and a potent pharmacophore[1]. The thiocyanate moiety (-SCN) acts as a pseudohalogen, offering unique electrophilic and nucleophilic reactivity. This dual nature allows 3-thiocyanatoindole to serve as a critical precursor for a vast array of sulfur-containing heterocycles, aryl trifluoromethyl thioethers, and disulfides, which exhibit profound anticancer, anti-inflammatory, and neuropharmacological activities[2][3].

This technical guide synthesizes the current mechanistic understanding of 3-thiocyanatoindole, detailing its therapeutic applications, biological pathways, and field-proven synthetic protocols designed for high-yield, regioselective functionalization.

Chemical Biology and Mechanism of Action

The therapeutic value of 3-thiocyanatoindole is deeply rooted in the electronic properties of the thiocyanate group. The -SCN moiety is an ambidentate ligand and a highly reactive functional group that can undergo selective transformations under mild conditions.

The Thiocyanate Group as a Metabolic and Synthetic Gateway

In biological environments, the thiocyanate ion is a known substrate for peroxidases (such as myeloperoxidase in the innate immune system), modulating local redox states[4]. In synthetic drug development, the C-3 thiocyanate group on the indole core acts as a gateway to complex sulfur-containing therapeutics:

-

Thioethers and Trifluoromethyl Thioethers: The -SCN group can be readily converted into -SCF3 groups. The introduction of a trifluoromethylthio group significantly enhances the lipophilicity and metabolic stability of the parent indole, facilitating blood-brain barrier (BBB) penetration for neurological targets[1].

-

Disulfide Formation: Reduction of the thiocyanate yields a thiol, which rapidly dimerizes to form di-indolyl disulfides. These dimeric structures are critical in oncology, as they mimic naturally occurring apoptosis-inducing agents[3].

Figure 1: Synthetic pathways and downstream therapeutic derivatization of 3-Thiocyanatoindole.

Therapeutic Potential and Biological Activity

Anti-Inflammatory Activity via cPLA2 Inhibition

One of the most promising therapeutic avenues for 3-thiocyanatoindole derivatives is the treatment of severe inflammation. Traditional NSAIDs target Cyclooxygenase (COX), which only halts prostaglandin synthesis. However, derivatives synthesized from ethyl 3-thiocyanatoindole-2-carboxylate (such as 3-dodecylsulfinyl-1-methylindole-2-carboxylic acid) act further upstream by inhibiting cytosolic Phospholipase A2 (cPLA2) [2].

By inhibiting cPLA2, these indole derivatives prevent the release of arachidonic acid from membrane phospholipids, effectively shutting down both the COX (prostaglandin) and Lipoxygenase (LOX/leukotriene) pathways. This dual-inhibition profile offers superior efficacy in treating complex inflammatory conditions like rheumatoid arthritis and asthma[2].

Figure 2: Mechanism of action of 3-thiocyanatoindole derivatives in upstream inflammatory blockade.

Anticancer and Cytotoxic Properties

The indole core is a structural hallmark of many oncology drugs (e.g., vinca alkaloids). 3-Thiocyanatoindole serves as a direct precursor to di-indol-3-yl disulfides and bis(indolyl)methanes. Structural characterization and in vitro assays of these derivatives have demonstrated potent cytotoxic and cytostatic activities against human leukemia (HL-60) and human prostate (DU145) cancer cell lines, while exhibiting lower toxicity toward non-tumor control cells (NHI3T3 fibroblasts)[3]. The mechanism is heavily tied to the redox-active nature of the disulfide bond formed from the thiocyanate precursor, which induces intracellular oxidative stress and triggers apoptosis in rapidly dividing malignant cells.

Radiotracer Precursors for PET Imaging

In neuropharmacology, regioselective functionalization of indoles via thiocyanation is utilized to synthesize precursors for Positron Emission Tomography (PET) imaging agents. Specifically, these scaffolds are employed in the development of radiotracers targeting the translocator protein (TSPO) and the sphingosine-1-phosphate-5 receptor (S1P5), which are critical biomarkers for neuroinflammation and neurodegeneration[5].

Table 1: Pharmacological Targets and Downstream Effects

| Therapeutic Area | Target / Pathway | Derivative / Intermediate | Observed Biological Effect |

| Inflammation | Cytosolic Phospholipase A2 (cPLA2) | 3-dodecylsulfinyl indoles | Blockade of arachidonic acid release; reduction of prostaglandins and leukotrienes[2]. |

| Oncology | Cellular Redox / Apoptosis | Di-indol-3-yl disulfides | Cytotoxicity against HL-60 (leukemia) and DU145 (prostate) cancer cell lines[3]. |

| Neurology | TSPO / S1P5 Receptors | Organotin/organoboron precursors | High-affinity binding for PET neuroimaging of neuroinflammation[5]. |

Experimental Methodologies: Regioselective Synthesis of 3-Thiocyanatoindole

The synthesis of 3-thiocyanatoindole relies on electrophilic aromatic substitution. Because the nitrogen lone pair of the indole ring participates in the aromatic system, the C-3 position is highly nucleophilic. The following protocols detail field-proven, self-validating systems for synthesizing 3-thiocyanatoindole using different catalytic approaches.

Protocol A: Iron(III) Chloride-Catalyzed Thiocyanation using N-Thiocyanatosaccharin

Causality & Rationale: N-thiocyanatosaccharin is a highly reactive electrophilic reagent. Iron(III) chloride acts as a Lewis acid, coordinating to the carbonyl/sulfonyl oxygens of the saccharin moiety. This coordination weakens the N-S bond, generating a highly electrophilic thiocyanating species that rapidly attacks the electron-rich C-3 position of the indole[1].

Step-by-Step Methodology:

-

Preparation: To a dry reaction vial equipped with a magnetic stir bar, add indole (39.0 mg, 0.333 mmol) and N-thiocyanatosaccharin (96.1 mg, 0.400 mmol, 1.2 equiv).

-

Catalyst Addition: Add anhydrous Iron(III) chloride (FeCl3) (5 mol% relative to indole) to the mixture.

-

Reaction: Stir the reaction mixture at 40 °C. The reaction is extremely rapid; monitor via TLC (Thin Layer Chromatography). Complete conversion is typically observed within 5 minutes[1].

-

Quenching & Extraction: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography using a mobile phase of 30% ethyl acetate in hexane.

-

Validation: The product, 3-thiocyanatoindole, is isolated as a brown solid (Yield: ~93%). Validate via melting point (65–67 °C) and 1H NMR (CDCl3, 400 MHz: δ 8.65 br s, 1H, NH; 7.51 d, 1H, J = 2.8 Hz, C2-H)[1].

Protocol B: Solvent-Free Aluminum Chloride-Promoted Thiocyanation

Causality & Rationale: This protocol adheres to green chemistry principles by eliminating organic solvents. Aluminum chloride (AlCl3) promotes the activation of ammonium thiocyanate (NH4SCN). The solvent-free environment drastically increases the local concentration of reactants, driving the reaction forward at room temperature through a highly efficient solid-state/melt interaction[6].

Step-by-Step Methodology:

-

Reagent Mixing: In a clean, dry mortar, combine indole (1.0 mmol), anhydrous Aluminum chloride (AlCl3) (1.0 mmol), and Ammonium thiocyanate (NH4SCN) (2.0 mmol)[6].

-

Grinding/Stirring: Grind the mixture thoroughly with a pestle (or stir vigorously if a melt forms) at room temperature. The mechanical agitation facilitates the necessary physical contact between the solid reagents.

-

Monitoring: Continue the solvent-free stirring/grinding for approximately 3 hours. Monitor the progress by taking small aliquots, dissolving them in ethyl acetate, and checking via TLC.

-

Workup: Once complete, suspend the mixture in water (10 mL) to dissolve the inorganic salts and extract the organic product with ethyl acetate (2 × 10 mL).

-

Purification: Dry the organic layer over MgSO4, evaporate the solvent, and purify via recrystallization or short-pad silica gel chromatography.

-

Validation: Yields typically reach 90% under these optimized, eco-friendly conditions[6].

Protocol C: Photocatalytic Synthesis via Co-PDI Framework

Causality & Rationale: For researchers focusing on advanced photoredox catalysis, a two-dimensional cobalt-perylene diimide (Co-PDI) framework can be utilized. Upon visible light irradiation, the Co-PDI framework enters an excited state, undergoing single electron transfer with SCN⁻ to generate a thiocyanate radical (SCN•), which subsequently reacts with the indole core[7].

Step-by-Step Methodology:

-

Setup: In a 10 mL transparent glass vial, dissolve indole (0.3 mmol) and NH4SCN (0.6 mmol, 2 equiv) in 3 mL of ethanol.

-

Catalyst: Add the Co-PDI framework catalyst (0.2 mol%).

-

Irradiation: Stir the mixture under an air atmosphere while irradiating with a 10 W blue LED light at room temperature for 8 hours[7].

-

Isolation: Filter the mixture to recover the heterogeneous Co-PDI catalyst (which can be washed and reused). Concentrate the filtrate and purify via column chromatography.

Table 2: Comparison of Synthetic Methodologies for 3-Thiocyanatoindole

| Methodology | Reagents / Catalyst | Conditions | Reaction Time | Yield | Key Advantage |

| Lewis Acid (Fe) | N-Thiocyanatosaccharin / FeCl3 | 40 °C, Neat/Minimal Solvent | 5 minutes | 93% | Extremely rapid kinetics; high regioselectivity[1]. |

| Solvent-Free (Al) | NH4SCN / AlCl3 | Room Temp, Solvent-Free | 3 hours | 90% | Green chemistry; inexpensive, commercially available reagents[6]. |

| Photocatalytic | NH4SCN / Co-PDI Framework | Blue LED (10 W), Ethanol, Air | 8 hours | Moderate-High | Radical-mediated mechanism; reusable heterogeneous catalyst[7]. |

Conclusion

3-Thiocyanatoindole bridges the gap between fundamental organic synthesis and advanced therapeutic development. Its unique chemical architecture allows it to act as a linchpin in the creation of potent cPLA2 inhibitors, cytotoxic disulfides, and advanced neuroimaging radiotracers. By leveraging modern synthetic methodologies—ranging from ultra-fast Iron(III) catalysis to green solvent-free protocols—researchers can efficiently access this privileged scaffold, accelerating the discovery of next-generation sulfur-containing therapeutics.

References

-

Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis ACS Publications / The Journal of Organic Chemistry URL:[Link]

-

Structure–activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2α-mediated arachidonic acid release in intact platelets Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

AlCl3-Promoted Thiocyanation of N-Containing Aromatic and Heteroaromatic Compounds Under Solvent-Free Conditions Ingenta Connect / Synthetic Communications URL:[Link]

-

Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photocatalysis RSC Publishing / Dalton Transactions URL:[Link]

-

Structural characterization of di-indol-3-yl disulfide derivatives, potential antitumoral agents (Maria Niemyjska's research works) ResearchGate URL:[Link]

-

Iron-Catalysed Regioselective Functionalisation of Activated Arenes (Waddell, L. J. N.) Enlighten Theses / University of Glasgow URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Aluminum thiocyanate | 538-17-0 | Benchchem [benchchem.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. AlCl3-Promoted Thiocyanation of N-Containing Aromatic and Heteroa...: Ingenta Connect [ingentaconnect.com]

- 7. Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Indole C3-H Functionalization & Thiocyanation

Evolution, Mechanism, and Modern Protocols

Executive Summary

The indole moiety is arguably the most "privileged" scaffold in drug discovery, serving as the core pharmacophore for over 10,000 bioactive alkaloids and synthetic pharmaceuticals (e.g., Tryptophan, Indomethacin, Vincristine). Functionalization at the C3 position is critical because the electronic bias of the indole heterocycle naturally directs electrophilic substitution to this site.

Specifically, the introduction of a thiocyanate (-SCN) group at C3 is a high-value transformation. The -SCN group is a versatile "linchpin" functionality; it serves as a direct precursor for sulfur-containing heterocycles (thiazoles, thiazinones) and aryl-sulfides found in potent anticancer and antiviral agents.

This guide analyzes the transition of C3-thiocyanation from harsh, reagent-heavy classical methods to modern, self-validating Green Chemistry protocols utilizing visible-light photocatalysis and electrochemistry.

Mechanistic Foundation: The C3 Selectivity

To manipulate the indole ring, one must understand its electronic landscape. The pyrrole ring of the indole is electron-rich (

Why C3 over C2?

While both C2 and C3 are nucleophilic, C3 is the preferred site for electrophilic attack (

-

Kinetic Control: Attack at C3 generates a cation (sigma complex) that is stabilized by the resonance contribution of the adjacent nitrogen lone pair without disrupting the aromaticity of the fused benzene ring.[2]

-

Thermodynamic Stability: Attack at C2 results in a cation where the positive charge delocalization disrupts the benzene ring's aromaticity, making it energetically less favorable.

Visualization: Electronic Resonance & Selectivity

The following diagram illustrates the resonance stabilization that dictates C3 regioselectivity.

Figure 1: Mechanistic divergence showing the energetic favorability of C3 electrophilic attack due to preservation of benzene aromaticity.

Historical Evolution of Thiocyanation Methodologies

The history of installing -SCN groups on indoles mirrors the broader history of organic synthesis: moving from stoichiometric toxic oxidants to catalytic, energy-efficient systems.

Era 1: Classical Electrophilic Substitution (1950s - 2000s)

Early methods relied on generating a highly reactive electrophilic species, typically

-

Reagents: Ammonium thiocyanate (

) or Potassium thiocyanate ( -

Mechanism: The oxidant reacts with

to form -

Drawbacks: Poor atom economy, generation of stoichiometric toxic waste, and often harsh conditions that sensitive substrates cannot tolerate.

Era 2: Metal-Catalyzed Cross-Coupling (2000s - 2010s)

Transition metals (Mn, Cu, Fe) were introduced to catalyze the oxidative coupling. While effective, these methods often required high temperatures and left trace metal impurities, a major compliance issue in pharmaceutical synthesis (ICH Q3D guidelines).

Era 3: The Green Revolution (2015 - Present)

Current state-of-the-art focuses on Photocatalysis and Electrochemistry . These methods operate via a Radical Pathway (Single Electron Transfer - SET) rather than pure electrophilic substitution.

-

Photocatalysis: Organic dyes (Eosin Y, Rose Bengal) are excited by visible LED light. They oxidize the thiocyanate anion to a thiocyanate radical (

).[3] -

Electrochemistry: Anodic oxidation generates the

radical directly at the electrode surface without chemical oxidants.

Detailed Experimental Protocols

Below are two distinct protocols: a robust Classical method (for general lab use) and a Modern Photocatalytic method (for high-value/sensitive scaffolds).

Protocol A: Modern Visible-Light Photocatalytic Thiocyanation

Reference Grounding: Based on Eosin Y catalyzed protocols (e.g., Yadav et al., Hajra et al.).

Objective: C3-selective thiocyanation using green light and air as the oxidant.

Materials:

-

Substrate: Indole derivative (0.5 mmol)

-

Reagent:

(1.5 mmol, 3.0 equiv) -

Catalyst: Eosin Y (1.0 mol%)

-

Solvent: Acetonitrile (

) -

Light Source: Green LEDs (approx. 530 nm) or Blue LEDs (460 nm)

Step-by-Step Workflow:

-

Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol) and Eosin Y (1 mol%).

-

Solvation: Add 3.0 mL of acetonitrile. Stir to ensure homogeneity.

-

Reagent Addition: Add

(114 mg, 1.5 mmol). -

Irradiation: Irradiate the reaction mixture with Green LEDs at room temperature under an open air atmosphere (no inert gas needed;

is the terminal oxidant). -

Monitoring: Monitor via TLC (typically 4–8 hours). The fluorescent Eosin Y spot may interfere; visualize under UV (254 nm).

-

Workup: Evaporate solvent under reduced pressure. Dilute residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) to remove inorganic salts.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Why this works (Causality):

-

Eosin Y Excitation: Light excites the dye to

.[4] -

SET: The excited dye accepts an electron from

, generating the electrophilic radical -

Regeneration: The reduced dye is re-oxidized by atmospheric oxygen (

), closing the catalytic cycle.

Protocol B: Rapid Iodine-Mediated Thiocyanation (Classical)

Reference Grounding: Standard oxidative iodination-displacement.

Objective: Fast, scalable thiocyanation for robust substrates.

Step-by-Step Workflow:

-

Dissolve Indole (1.0 mmol) and

(1.2 mmol) in Methanol (5 mL). -

Add Molecular Iodine (

, 0.5 mmol) portion-wise at room temperature. -

Stir for 30–60 minutes. The color will change from dark purple (

) to light yellow as the reaction completes. -

Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extract with DCM, dry, and concentrate.

Visualizing the Green Pathway

The following diagram details the Single Electron Transfer (SET) mechanism utilized in the Eosin Y protocol.

Figure 2: The photocatalytic cycle showing the generation of thiocyanate radicals via SET and the role of Oxygen as the terminal oxidant.

Comparative Analysis: Method Selection

| Feature | Classical ( | Photocatalytic (Eosin Y) | Electrochemical |

| Mechanism | Electrophilic ( | Radical ( | Anodic Oxidation |

| Reaction Time | Fast (30-60 min) | Slow (4-12 h) | Medium (2-4 h) |

| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) | Very High (Electron is reagent) |

| Substrate Scope | Limited (Acid sensitive issues) | Broad (Tolerates functional groups) | Broad |

| Scalability | High (kg scale easy) | Low (Photon penetration limits) | High (Flow cells) |

| Green Metric | Poor (Halogen waste) | Excellent | Excellent |

References

-

Yadav, J. S., et al. (2007). "Selectfluor-mediated regioselective thiocyanation of indoles and carbazoles." Tetrahedron Letters, 48(25), 4465-4467.

-

Hajra, A., et al. (2013). "Visible light promoted regioselective sulfenylation of indoles with thiols using eosin Y as photoredox catalyst." Chemical Communications, 49, 4331-4333.

-

Wu, Z., et al. (2019). "Electrochemical C-3 Thiocyanation of Indoles." Journal of Organic Chemistry, 84(3), 1458–1465.

-

Chakraborty, B., et al. (2020). "Recent advances in the synthesis of 3-sulfenyl/selenylindoles." RSC Advances, 10, 39800-39828.

-

Menon, R. S., et al. (2018). "Diverse functionalization of indoles via visible-light-induced photoredox catalysis." Beilstein Journal of Organic Chemistry, 14, 2513–2528.

Sources

Electronic Profiling and Synthetic Modulation of the Thiocyanate Group on the Indole Core: A Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry and advanced materials science, the indole ring stands as a privileged, electron-rich scaffold. However, tuning its pharmacokinetic properties—specifically its metabolic stability and lipophilicity—requires precise electronic modulation. The introduction of the thiocyanate group (-SCN) at the highly nucleophilic C-3 position serves as a powerful strategy to achieve this.

As a Senior Application Scientist specializing in heterocyclic functionalization, I have observed that the thiocyanate moiety is often mischaracterized merely as a synthetic intermediate. In reality, it is a robust pseudohalogen that fundamentally rewires the electronic architecture of the indole core. This whitepaper provides an in-depth analysis of the electronic properties of 3-thiocyanatoindoles, details field-proven synthetic methodologies, and outlines the causal relationships between substituent effects and reaction efficacy.

Electronic Architecture: The Indole-Thiocyanate Interplay

The indole core, characterized by its 10

When the ambidentate thiocyanate group is installed via its sulfur atom to form 3-thiocyanatoindole, it dramatically alters the heterocycle's electronic landscape. Operating as a pseudohalogen, the -SCN group exerts a potent electron-withdrawing effect[1]. This withdrawal is driven by two distinct mechanisms:

-

Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen atom create a strong dipole moment that pulls electron density through the

-bond framework. -

Resonance Effect (-M): The

-system of the indole ring can delocalize into the empty anti-bonding orbitals of the -SCN group, further depleting the electron density of the aromatic core.

Causality in Drug Design: The profound electron withdrawal dictated by the Hammett constants of the -SCN group reduces the overall nucleophilicity of the indole ring. This electronic dampening increases the oxidation potential of the molecule, thereby enhancing its metabolic stability against CYP450-mediated epoxidation. Furthermore, the withdrawal of electron density from the indole nitrogen increases the acidity of the N-H bond, enhancing its capacity as a hydrogen-bond donor in target binding pockets.

Electronic effects of the -SCN group modulating indole pharmacokinetics and pharmacodynamics.

Quantitative Analysis of Substituent Effects

The electronic nature of pre-existing substituents on the indole ring directly dictates the kinetics and thermodynamics of the thiocyanation reaction. Electron-donating groups (EDGs) enrich the

Table 1: Electronic Influence of Indole Substituents on Thiocyanation Efficacy

| Substrate | Substituent Electronic Nature | Hammett Directing Effect | Reaction Time (h) | Yield (%) |

| Indole | Neutral | N/A | 3.0 | 90 |

| 2-Methylindole | Electron-Donating (+I) | Inductive Activation | 2.0 | 96 |

| 1-Methylindole | Electron-Donating (+I) | Inductive Activation | 2.5 | 92 |

| 5-Bromoindole | Electron-Withdrawing (-I) | Inductive Deactivation | 4.0 | 85 |

Note: Quantitative data synthesized from standardized AlCl₃/NH₄SCN solvent-free protocols[2].

Synthetic Methodologies: Electrophilic Thiocyanation

Direct C-H thiocyanation is the most atom-economical approach to accessing 3-thiocyanatoindoles. While various catalytic systems exist—including 3[3] and4[4]—the Lewis acid-mediated solvent-free protocol remains the most robust for rapid library generation.

Electrophilic thiocyanation pathway at the indole C-3 position.

Protocol: Solvent-Free Electrophilic Thiocyanation of Indole

Self-Validating System: This mechanochemical protocol features a built-in visual feedback loop. The physical transition of the solid mixture into a homogeneous paste serves as macroscopic validation of Lewis acid-base complexation, confirming the generation of the active electrophile prior to substrate addition.

-

Catalyst Activation: In an agate mortar, gently grind anhydrous Aluminum Chloride (AlCl₃, 1.0 mmol) and Ammonium Thiocyanate (NH₄SCN, 2.0 mmol) for 2-3 minutes.

-

Causality: The mechanical energy overcomes the lattice energy, allowing the Lewis acid (AlCl₃) to coordinate with the thiocyanate anion, generating the highly electrophilic[Cl₂Al-SCN] species in situ[5].

-

-

Substrate Addition: Add the target indole derivative (1.0 mmol) directly to the activated catalyst paste.

-

Reaction Execution: Continue grinding the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Quenching & Work-up: Upon TLC-confirmed consumption of the starting material, quench the reaction by adding 10 mL of deionized water and stir for 5 minutes.

-

Causality: Water hydrolyzes the aluminum complexes, liberating the free 3-thiocyanatoindole and dissolving the inorganic salts, effectively halting the reaction and preventing over-thiocyanation.

-

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure product[5].

Downstream Applications and Synthetic Utility

Beyond its direct use as an electron-withdrawing pharmacophore, the -SCN group on the indole ring serves as a highly versatile synthetic hub. By exploiting the differential reactivity of the sulfur and carbon atoms within the thiocyanate moiety, researchers can seamlessly convert 3-thiocyanatoindoles into a myriad of sulfur-containing frameworks. For instance, the -SCN group can be 6 using TMSCF₃ and Cs₂CO₃, or reduced to thiols for subsequent cross-coupling reactions[6]. This electronic and synthetic duality makes the thiocyanate group an indispensable tool in modern drug development.

References

- AlCl3-Promoted Thiocyanation of N-Containing Aromatic and Heteroaromatic Compounds Under Solvent-Free Conditions Source: Ingenta Connect URL

- Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photocatalysis Source: RSC Publishing URL

- Applications of Aluminum Thiocyanate in Organic Synthesis Catalysis: Application Notes and Protocols Source: Benchchem URL

- Regioselective C–H Thiocyanation of Arenes by Iron(III)

- Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN)

- A Survey of Hammett Substituent Constants (Electronic Properties)

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. AlCl3-Promoted Thiocyanation of N-Containing Aromatic and Heteroa...: Ingenta Connect [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Solubility profile of 3-Thiocyanatoindole in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Thiocyanatoindole , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

3-Thiocyanatoindole (Indole-3-thiocyanate) is a functionalized indole derivative widely used as a pharmacophore in antifungal, antibacterial, and anticancer research.[1] Its solubility profile is dominated by the lipophilic indole scaffold, rendering it highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated and polar protic solvents (Chloroform, Ethanol), and practically insoluble in water .

For biological assays, DMSO is the gold-standard vehicle. For synthetic purification, gradients of Ethyl Acetate/Hexane or recrystallization from Ethanol/Water are the primary methodologies.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The thiocyanate group (-SCN) adds polarizability but does not significantly overcome the hydrophobicity of the aromatic indole core in aqueous media.

| Property | Value / Description | Source/Note |

| Chemical Name | 3-Thiocyanato-1H-indole | |

| CAS Number | 15470-58-3 | |

| Molecular Formula | C₉H₆N₂S | |

| Molecular Weight | 174.22 g/mol | |

| Appearance | White to light brown crystalline solid | Oxidizes/darkens upon light exposure |

| Melting Point | 72–74 °C | Lit.[2][3] value [1] |

| LogP (Predicted) | ~2.5 – 3.0 | Lipophilic |

| H-Bond Donors | 1 (Indole NH) | |

| H-Bond Acceptors | 1 (Thiocyanate N/S) | Weak acceptor |

Solubility Profile in Organic Solvents[4][5][6][7][8]

The following data categorizes solvent compatibility based on experimental synthesis protocols and spectroscopic characterization standards.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Biological assay stock solutions; NMR analysis ( |

| DMF | High | Synthesis; High-concentration stocks. | |

| Acetonitrile | Good | HPLC mobile phase; Reaction solvent. | |

| Chlorinated | Chloroform | Good | NMR analysis ( |

| Dichloromethane | Good | Extraction (DCM); Column chromatography loading. | |

| Polar Protic | Ethanol | Moderate | Recrystallization (often hot); Synthesis solvent. |

| Methanol | Moderate | Synthesis solvent; precipitation may occur at high conc. | |

| Esters/Ethers | Ethyl Acetate | Good | Column chromatography (eluent); Extraction. |

| Diethyl Ether | Low/Moderate | Washing precipitates. | |

| Non-Polar | Hexanes | Insoluble | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | Precipitation medium; Bioassay buffer (requires co-solvent). |

Critical Insights by Application

-

NMR Spectroscopy : The compound is routinely characterized in

(Chloroform-d) and -

Crystallization : A common purification method involves dissolving the crude solid in hot Ethanol and adding Water dropwise until turbidity appears, then cooling. This confirms the compound is soluble in hot ethanol but insoluble in water [3].

-

Chromatography : Purification is typically achieved on silica gel using Hexane:Ethyl Acetate gradients (e.g., 4:1 to 1:1 ratios), confirming solubility in ethyl acetate and insolubility in pure hexane [1].

Experimental Protocols

Preparation of Stock Solutions (Bioassays)

For biological evaluation (MIC, IC50), accurate stock preparation is critical to prevent precipitation upon dilution into aqueous media.

Protocol:

-

Weighing : Weigh approximately 1.74 mg of 3-Thiocyanatoindole into a sterile microcentrifuge tube.

-

Solvent Addition : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution : Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

-

Result: This yields a 10 mM stock solution.[4]

-

-

Storage : Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from light using amber tubes or foil, as the thiocyanate group is light-sensitive.

-

Dilution : When diluting into cell culture media (aqueous), ensure the final DMSO concentration remains below 0.5% (v/v) to avoid solvent toxicity.

Determination of Saturation Solubility (Shake-Flask Method)

If exact quantitative solubility data is required for a specific solvent (e.g., for formulation), use the following self-validating workflow.

Figure 1: Standard workflow for determining the thermodynamic solubility of 3-Thiocyanatoindole.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific experimental need.

Figure 2: Decision matrix for solvent selection based on experimental intent.

Synthesis & Stability Considerations

-

Reaction Medium : 3-Thiocyanatoindole is frequently synthesized by reacting indole with ammonium thiocyanate and an oxidant (e.g., Oxone, Iodine) in Methanol or Ethanol [4]. The product often precipitates from the reaction mixture upon water addition, validating the Alcohol-Soluble / Water-Insoluble profile.

-

Stability Warning : Solutions in DMSO or chlorinated solvents should be used immediately or stored frozen. The thiocyanate moiety can undergo hydrolysis or oxidation over time in solution, especially if exposed to light or acidic conditions.[5]

References

-

Waddell, L. J. N. (2024). Iron-Catalysed Regioselective Functionalisation of Activated Arenes. PhD Thesis, University of Glasgow. Available at: [Link]

-

Yadav, J. S., et al. (2025).[6] Graphene oxide: a promising carbocatalyst for the regioselective thiocyanation of aromatic amines, phenols. RSC Advances. Available at: [Link]

-

Potapov, V. A., et al. (2013).[7] Thiocyanation of 4,5,6,7-Tetrahydroindole. Russian Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 7. discovery.researcher.life [discovery.researcher.life]

Engineering the C3-Position: Recent Advances in the Discovery and Synthesis of 3-Thiocyanatoindole Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Introduction: The Strategic Value of the C3-Thiocyanate Handle

In the realm of medicinal chemistry and drug discovery, the indole scaffold is a privileged structure. The C3 position of the indole ring is inherently nucleophilic due to its enamine-like electronic distribution, making it a prime site for electrophilic functionalization. Introducing a thiocyanate (–SCN) group at this position yields 3-thiocyanatoindoles, which are not only potent pharmacophores exhibiting anticancer, antibacterial, and anti-HIV activities[1][2][3], but also highly versatile synthetic intermediates. The –SCN moiety acts as a "masked" sulfur nucleophile that can be seamlessly transformed into trifluoromethyl thioethers, thiols, disulfides, and complex sulfur-containing heterocycles[2][4].

Historically, thiocyanation relied on toxic, corrosive reagents like thiocyanogen gas or heavy metal salts under harsh oxidative conditions. As a Senior Application Scientist overseeing library synthesis, I emphasize that these legacy methods are incompatible with modern high-throughput screening and green chemistry mandates. Over the past few years, the paradigm has shifted toward catalytic, electrochemical, and mechanochemical strategies that ensure high atom economy, regioselectivity, and scalability.

Mechanistic Rationale: The Shift to Greener Electrophilic Intermediates

The fundamental challenge in C3-thiocyanation is generating a sufficiently electrophilic "SCN+" equivalent without over-oxidizing the electron-rich indole core. Recent breakthroughs have circumvented this by utilizing bench-stable N-thiocyanating reagents activated by Lewis acids, or by generating the electrophile in situ via photocatalysis or electrochemistry.

-

Lewis Acid Catalysis: Iron(III) chloride (FeCl₃) has emerged as a highly efficient Lewis acid for activating N-thiocyanatosaccharin. The coordination of Fe(III) to the saccharin carbonyl enhances the leaving group ability, facilitating rapid C–H thiocyanation at 40 °C in mere minutes[4][5].

-

Photocatalysis: Visible-light-driven approaches using graphene oxide (GO) or novel two-dimensional cobalt-perylene diimide (Co-PDI) frameworks have demonstrated exceptional ability to generate thiocyanate radicals from benign ammonium thiocyanate (NH₄SCN)[3][6].

-

Mechanochemistry: Solvent-free ball-milling techniques utilizing N-chlorosuccinimide (NCS) and NaSCN in silica gel provide an ultra-concentrated microenvironment, driving the reaction to completion in 15–30 minutes without transition metals[2].

Caption: Evolution of C3-thiocyanation pathways transitioning to sustainable catalytic methods.

Comparative Analysis of Modern Methodologies

To guide synthetic route selection during drug development, the following table synthesizes the quantitative parameters of recent methodologies.

| Methodology | Catalyst / Promoter | Reagents | Reaction Conditions | Yield Range | Key Advantage |

| Lewis Acid Catalysis | FeCl₃ (2.5 mol%) | N-thiocyanatosaccharin | 40 °C, 5–10 min | 86–93% | Ultra-fast kinetics, bench-stable electrophile[4][5] |

| Mechanochemical | None (Silica gel media) | NCS, NaSCN | 30 Hz milling, 15–30 min | 85–98% | Solvent-free, scalable, cost-effective[2] |

| Photocatalysis | Graphene Oxide (GO) | NH₄SCN | Visible light, Room Temp | 80–95% | Metal-free, easy-to-handle oxidant[3] |

| Electrochemical | None (Undivided cell) | Halide salts (e.g., NH₄SCN) | Constant current, Room Temp | 75–90% | No chemical oxidants, high atom economy[7] |

| Aqueous Catalysis | Citric Acid (10 mol%) | NH₄SCN, H₂O₂ | Water, Room Temp | 85–95% | Green solvent, biodegradable catalyst[8] |

Standardized Experimental Protocols

As drug development professionals, reproducibility is our primary currency. The following protocols are engineered as self-validating systems. Causality is embedded in the steps: understanding why a reagent is added dictates the boundaries of process optimization.

Protocol 1: Iron(III)-Catalyzed Regioselective Thiocyanation[4][5]

Causality Focus: The use of FeCl₃ specifically targets the polarization of the N–S bond in N-thiocyanatosaccharin. A slight excess of the thiocyanating agent ensures complete conversion of the indole, preventing complex purification of unreacted starting material.

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, add indole (0.333 mmol) and N-thiocyanatosaccharin (0.400 mmol, 1.2 equiv).

-

Catalyst Addition: Add FeCl₃ (2.5 mol%) followed by the selected solvent (e.g., acetonitrile or dichloroethane, 2 mL).

-

Reaction: Stir the mixture at 40 °C. The reaction is highly exothermic at a micro-scale; maintain strict temperature control. Monitor via TLC (30% ethyl acetate in hexane). Complete consumption of the indole typically occurs within 5 minutes.

-

Workup & Purification: Quench with water (5 mL) and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Purify via flash column chromatography. The isolated 3-thiocyanatoindole should present as a solid. Validate via ¹H NMR (CDCl₃): Ensure the disappearance of the characteristic C3-H proton (typically around δ 6.5 ppm in the parent indole) and confirm the presence of the ¹³C SCN resonance at approximately δ 112.0 ppm.

Protocol 2: Solvent-Free Mechanochemical Synthesis[2]

Causality Focus: Mechanochemistry relies on kinetic energy and localized frictional heating. Silica gel acts as a grinding auxiliary to prevent the substrate from caking, ensuring a homogeneous distribution of the in situ generated N-thiocyanatosuccinimide.

-

In Situ Electrophile Generation: In a mixer-mill jar, combine N-chlorosuccinimide (NCS, 1.1 mmol), sodium thiocyanate (NaSCN, 1.1 mmol), and silica gel (as milling media). Mill at 30 Hz for 5 minutes to generate the active thiocyanating species.

-

Substrate Introduction: Add the indole derivative (1.0 mmol) to the jar.

-

Mechanochemical Reaction: Mill the mixture at 30 Hz for 15–30 minutes. The lack of solvent drastically increases the effective molarity of the reagents, accelerating the electrophilic aromatic substitution.

-

Extraction: Extract the resulting powder with ethyl acetate. Filter out the silica gel and inorganic salts.

-

Validation: Concentrate the filtrate. The crude NMR should show >95% conversion. This protocol inherently validates green chemistry principles by virtually eliminating solvent waste.

Downstream Pharmacological Applications & Transformations

The true value of 3-thiocyanatoindoles lies in their utility as advanced intermediates. The –SCN group is a highly versatile handle for cross-coupling and heterocycle synthesis.

Caption: Pharmacological signaling and downstream synthetic transformations of 3-thiocyanatoindoles.

For instance, the conversion of the thiocyanate group to a trifluoromethyl thioether (–SCF₃) using the Ruppert-Prakash reagent (TMS-CF₃) via a Langlois-type nucleophilic substitution is highly sought after in medicinal chemistry to increase lipophilicity and metabolic stability[4][5]. Furthermore, ruthenium(II) or rhodium-catalyzed [2+2+2] cycloadditions of 3-thiocyanatoindoles with diynes provide rapid access to complex 3-(2-thiopyridyl)indoles and indolo-thiopyrane thiones, which are critical cores for anti-HIV and antitumor library design[1][9].

Conclusion

The discovery and synthesis of 3-thiocyanatoindole derivatives have evolved from hazardous, low-yielding reactions into highly precise, sustainable methodologies. By leveraging Lewis acid catalysis, mechanochemistry, and photocatalysis, researchers can now access these critical building blocks with unprecedented efficiency. For drug development professionals, integrating these robust protocols ensures scalable access to sulfur-containing indole libraries, significantly accelerating the hit-to-lead optimization phase.

References

- Regioselective C–H Thiocyanation of Arenes by Iron(III)

- A Review on Thiocyanation of Indoles | Request PDF - ResearchGate.

- IBX: A Novel and Versatile Oxidant for Electrophilic Thiocyanation of Indoles, Pyrrole and Arylamines. thieme-connect.com.

- Regioselective C–H Thiocyanation of Arenes by Iron(III)

- A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing). rsc.org.

- Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions - MDPI. mdpi.com.

- Citric acid as a trifunctional organocatalyst for thiocyanation of aromatic and heteroaromatic compounds in aqueous media - ResearchGate.

- Rhodium Catalyzed [2π + 2π + 2π]-Cycloaddition of Alkynyl-Ynamides and Carbon Disulfide to Indolo-Thiopyrane Thiones - SCIRP. scirp.org.

- Xing Zhang's research while affiliated with Huazhong Agricultural University and other places - ResearchGate.

- Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photoc

Sources

- 1. researchgate.net [researchgate.net]

- 2. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Integration of perylene diimide into a two-dimensional cobalt–organic framework for enhanced photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium Catalyzed [2π + 2π + 2π]-Cycloaddition of Alkynyl-Ynamides and Carbon Disulfide to Indolo-Thiopyrane Thiones [scirp.org]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Thiocyanatoindole from Indole

Abstract & Strategic Overview

The introduction of a thiocyanate group (-SCN) at the C-3 position of the indole core is a pivotal transformation in medicinal chemistry. The 3-thiocyanatoindole motif serves not only as a potent pharmacophore (exhibiting antifungal, antiviral, and anticancer properties) but also as a versatile synthetic handle. It is a direct precursor to 3-thioindoles, tetrazoles, and sulfur-based heterocycles.

This Application Note provides a comprehensive technical guide to achieving high regioselectivity for C-3 thiocyanation. Unlike historical methods utilizing toxic reagents like lead(IV) thiocyanate or cryogenic conditions, this guide focuses on three modern, scalable, and "green" protocols: Oxone-mediated oxidation , Visible-light photoredox catalysis , and Iodine-mediated synthesis .

Mechanistic Foundation: The Origin of Regioselectivity

To control the reaction, one must understand the electronic bias of the substrate. Indole is an electron-rich heterocycle.

-

Why C-3 over C-2? Electrophilic attack at C-3 leads to a cation intermediate where the positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1][2] Attack at C-2 would disrupt the benzene aromaticity in the transition state, making it kinetically disfavored (approx.

times slower). -

The Active Species: All protocols below rely on the in situ generation of an electrophilic thiocyanating species, typically the thiocyanogen radical (

) or the thiocyanatium cation (

Diagram 1: Mechanistic Pathway & Regioselectivity

Caption: Electrophilic Aromatic Substitution (EAS) pathway favoring C-3 substitution due to preservation of benzene ring aromaticity during the intermediate stage.

Experimental Protocols

Protocol A: Oxone-Mediated Oxidative Thiocyanation

Best for: Scalability, cost-efficiency, and water-tolerant substrates.

Rationale: Oxone (

Materials:

-

Ammonium Thiocyanate (

, 1.2 equiv) -

Oxone (1.0 equiv)

-

Solvent: Methanol (MeOH) or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Indole (1.0 mmol) and

(1.2 mmol, 91 mg) in MeOH (5 mL). Ensure complete dissolution. -

Addition: Add Oxone (1.0 mmol, 614 mg) in a single portion.

-

Note: The reaction is generally exothermic. On scales >1g, add Oxone portion-wise over 10 minutes to prevent thermal runaway.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (25°C).

-

Monitoring: The reaction typically completes within 20–45 minutes. Monitor by TLC (20% EtOAc/Hexane). The product usually appears as a distinct spot lower than the starting indole.

-

-

Workup:

-

Filter the reaction mixture to remove insoluble potassium salts.

-

Evaporate the filtrate under reduced pressure.[4]

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

mL). -

Critical Step: Wash with saturated

(sodium thiosulfate) to quench any residual oxidative species.

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Gradient: Hexane

Protocol B: Visible-Light Induced Photoredox Catalysis

Best for: Acid-sensitive substrates, complex natural products, and "Green Chemistry" compliance. Rationale: Uses Eosin Y as a photocatalyst and atmospheric Oxygen as the terminal oxidant, avoiding strong chemical oxidants.

Materials:

- (1.5 equiv)

-

Eosin Y (1.0 mol%)[5]

-

Solvent: Ethanol or DMF

-

Light Source: Green LEDs (approx. 530 nm) or White LEDs.

Step-by-Step Methodology:

-

Setup: Charge a Pyrex tube with Indole (0.5 mmol),

(0.75 mmol), and Eosin Y (0.005 mmol). Add Ethanol (3 mL). -

Degassing/Aeration: The reaction requires

. Do not degas with Argon. Instead, leave the tube open to air or attach an -

Irradiation: Place the tube 2–3 cm away from the LED source. Stir at room temperature.

-

Fan Cooling: Use a small fan to maintain ambient temperature, preventing thermal background reactions.

-

-

Timeline: Irradiation time is typically 2–6 hours.

-

Workup:

Protocol C: Iodine-Mediated Thiocyanation

Best for: Quick, small-scale lab synthesis without specialized equipment (lights) or heterogeneous salts (Oxone).

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve Indole and

in Methanol. -

Addition: Add

solid or as a solution in MeOH dropwise.-

Observation: The dark iodine color will fade as it is consumed to form the active

or

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Quenching (Mandatory): Add 10% aqueous

until the iodine color completely disappears. -

Extraction: Extract with Dichloromethane (DCM), dry, and concentrate.

Comparative Data & Selection Guide

| Metric | Protocol A (Oxone) | Protocol B (Photoredox) | Protocol C (Iodine) |

| Reaction Time | Fast (20-45 min) | Slow (2-6 h) | Medium (1-2 h) |

| Yield (Avg) | 85 - 95% | 80 - 92% | 80 - 90% |

| Scalability | High (Gram to Kg) | Low (Photon penetration limits) | Medium |

| Functional Group Tolerance | Good (Avoid easily oxidized groups) | Excellent (Mildest conditions) | Good |

| Atom Economy | Moderate (Sulfate waste) | High (O2 is oxidant) | Moderate |

Diagram 2: Method Selection Workflow

Caption: Decision matrix for selecting the optimal thiocyanation protocol based on substrate stability and reaction scale.

Troubleshooting & Optimization

-

Problem: Low Regioselectivity (Formation of C-2 isomer).

-

Cause: Steric hindrance at C-3 or extremely high temperatures.

-

Solution: Lower the temperature to 0°C. If C-3 is blocked, C-2 substitution is expected.

-

-

Problem: Polymerization/Tarry mixture.

-

Cause: Indoles are acid-sensitive and prone to oxidative dimerization.

-

Solution: Ensure the oxidant is added slowly. Switch to Protocol B (Photoredox) which is milder.

-

-

Problem: Over-oxidation (Sulfoxide formation).

-

Cause: Excess oxidant or prolonged reaction time.

-

Solution: Strictly monitor TLC. Quench immediately upon disappearance of starting material.

-

Safety Protocols

-

Cyanide Metabolism: While organic thiocyanates are generally less toxic than inorganic cyanides, metabolic breakdown can release cyanide ions. Work in a fume hood.

-

Acid Contact: Do NOT mix

with strong acids, as this generates highly toxic Hydrogen Cyanide (HCN) gas. -

Oxidant Handling: Oxone is a strong oxidant. Keep away from flammable solvents until the reaction setup.

References

-

Oxone-Mediated Synthesis: Wu, G., et al. "Regioselective thiocyanation of aromatic and heteroaromatic compounds using ammonium thiocyanate and Oxone." Tetrahedron Letters, 2009.

-

Visible Light Photocatalysis: Yadav, A.K., et al. "Visible-light-enabled regioselective aerobic oxidative C(sp2)-H thiocyanation of aromatic compounds by Eosin-Y photocatalyst."[5][7] Tetrahedron Letters, 2020.[7]

-

Electrochemical & Mechanistic Insight: Cui, H., et al. "Electrochemical-induced thiocyanation of indoles." Royal Society of Chemistry Advances, 2022.

-

Iodine-Mediated Protocol: Kumar, A., et al. "Iodine-mediated thiocyanation of indoles." Synthetic Communications, 2008.[7]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

Green Chemistry Protocols for the Synthesis of 3-Thiocyanatoindoles: A Guide for the Modern Chemist

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiocyanatoindoles are pivotal structural motifs in medicinal chemistry and serve as versatile synthetic intermediates for a wide array of sulfur-containing indole derivatives.[1] Traditional methods for their synthesis often rely on stoichiometric and hazardous reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. This guide details cutting-edge, green chemistry protocols for the regioselective C-3 thiocyanation of indoles. We move beyond mere procedural lists to explain the causality behind experimental choices, empowering researchers to adopt more sustainable practices without compromising efficiency or yield. The protocols covered herein leverage mechanochemistry, aqueous catalysis, and ultrasound irradiation to minimize waste, reduce energy consumption, and eliminate toxic substances, aligning with the core principles of green chemistry.

The Imperative for Greener Synthesis

The indole nucleus is a cornerstone of pharmacologically active molecules.[2] The introduction of a thiocyanate group at the C-3 position unlocks pathways to other essential sulfur functionalities like sulfides and thiocarbamates, making the thiocyanation reaction a critical transformation.[3] However, classical methods often involve reagents like N-bromosuccinimide (NBS) or metal catalysts in chlorinated solvents, which are now being scrutinized for their environmental impact.[1][4] The protocols presented below offer robust, efficient, and environmentally benign alternatives, demonstrating that high-yield synthesis and sustainability can be concurrent objectives.

Protocol 1: Solvent-Free Mechanochemical C-H Thiocyanation

Mechanochemistry, or chemistry by grinding, represents a paradigm shift in green synthesis by eliminating the need for bulk reaction solvents.[5][6] This solid-state approach not only reduces solvent waste but can also lead to faster reactions and unique reactivity.

Principle and Rationale

This protocol utilizes a mixer-mill to provide the energy required for the reaction. The key innovation is the in situ generation of the electrophilic thiocyanating agent, N-thiocyanatosuccinimide (NTS), from inexpensive and stable precursors: N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN).[2] Silica gel is used as a solid reaction medium, which also simplifies the final purification.[2][6] This method boasts an exceptionally low E-factor (Environmental factor, mass of waste per mass of product), making it a superior green alternative.[2]

Experimental Protocol

-

Preparation: To a stainless-steel milling jar, add the indole substrate (1.0 mmol), sodium thiocyanate (1.1 mmol), N-chlorosuccinimide (1.0 mmol), and silica gel (300 mg, 60-120 mesh).[6]

-

Milling: Secure the jar in a mixer-mill and operate at a frequency of 30 Hz. The reaction mixture typically forms a powdery slurry.[6]

-

Monitoring: The reaction is exceptionally rapid. Monitor the progress by taking a small aliquot at 5-minute intervals and analyzing by Thin-Layer Chromatography (TLC). Most reactions reach completion within 15-30 minutes.[2]

-

Purification: Upon completion, the solid slurry is directly transferred to the top of a silica gel column. The product is purified by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[6]

Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: In situ generation and reaction of NTS.

Protocol 2: Aqueous Thiocyanation with a Heterogeneous Catalyst

Water is the ideal green solvent due to its abundance, non-toxicity, and safety. [7]This protocol describes a highly efficient thiocyanation reaction in an aqueous medium using a recyclable solid acid catalyst.

Principle and Rationale

This method employs Silica Boron Sulfonic Acid (SBSA), a heterogeneous catalyst, which can be easily recovered and reused. [7]The reaction uses potassium thiocyanate (KSCN) as the thiocyanate source and hydrogen peroxide (H₂O₂) as a mild and environmentally friendly oxidant. [7]The use of water as the solvent and a recyclable catalyst makes this a highly sustainable process.

Experimental Protocol

-

Preparation: In a round-bottom flask, create a suspension of the indole (1.0 mmol), potassium thiocyanate (3.0 mmol), and Silica Boron Sulfonic Acid (SBSA) (0.05 g, 5 mol%) in water (7-10 mL). [7]2. Initiation: Stir the suspension at room temperature for 5-10 minutes. Then, add 30% hydrogen peroxide (0.45 mL) dropwise over 2-5 minutes. [7]3. Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC (ethyl acetate: n-hexane 1:10). [7]4. Work-up: After the reaction is complete, extract the mixture with chloroform (3 x 20 mL). [7]5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Data Summary: Aqueous Thiocyanation

| Substrate | Time (min) | Yield (%) |

| Indole | 10 | 95 |

| 1-Methylindole | 15 | 92 |

| 2-Methylindole | 15 | 90 |

| 5-Bromoindole | 20 | 90 |

| Data sourced from Sajjadifar et al., 2012.[7] |

Workflow Diagram

Caption: Workflow for aqueous thiocyanation.

Protocol 3: Ultrasound-Assisted Thiocyanation

Ultrasound irradiation is a powerful tool in green chemistry for accelerating reactions, often leading to higher yields and shorter reaction times. [8][9]This process intensification technique reduces energy consumption compared to conventional heating.

Principle and Rationale

Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and dramatically accelerates chemical reactions. [10]While various solvent systems can be used, the primary "green" advantage comes from the significant reduction in reaction time and energy input. [4][8]

Experimental Protocol

-

Preparation: In a suitable vessel, dissolve the indole (1.0 mmol) and ammonium thiocyanate (NH₄SCN) (1.2 mmol) in a minimal amount of an appropriate solvent (e.g., ethanol or 1,1,1,3,3,3-hexafluoro-2-propanol). [4]Add an oxidant such as N-chlorosuccinimide (NCS) (1.1 mmol).

-

Sonication: Place the vessel in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a constant temperature (e.g., 25-30 °C).

-

Monitoring: Monitor the reaction by TLC. Ultrasound-assisted reactions are often complete within minutes. [9]4. Work-up & Purification: Once the reaction is complete, quench the reaction mixture with a sodium thiosulfate solution, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Comparative Analysis of Green Protocols

| Parameter | Mechanochemistry | Aqueous Catalysis | Ultrasound-Assisted |

| Solvent | None (Silica Gel) | Water | Minimal Organic Solvent |

| Catalyst/Reagent | NCS/NaSCN | SBSA/KSCN/H₂O₂ | NCS/NH₄SCN |

| Energy Source | Mechanical (Milling) | Stirring (Ambient Temp) | Sonication |

| Reaction Time | 15-30 minutes | 10-20 minutes | < 30 minutes |

| Yield | Good to Excellent | High to Excellent | Good to High |

| Key Advantage | Solvent-free, low E-factor [2] | Uses water, recyclable catalyst [7] | Rapid, energy-efficient [8] |

| Limitation | Requires specialized milling equipment | Requires extraction with organic solvent | May require specific solvent systems |

Conclusion

The synthesis of 3-thiocyanatoindoles can be achieved through highly efficient, scalable, and environmentally responsible methods. The protocols detailed here—solvent-free mechanochemistry, water-based heterogeneous catalysis, and ultrasound-assisted synthesis—offer significant advantages over traditional approaches by minimizing waste, avoiding hazardous materials, and reducing energy consumption. By integrating these green chemistry principles into daily laboratory practice, researchers and drug development professionals can advance their scientific goals while contributing to a more sustainable chemical enterprise.

References

-

Saha, S., Pinheiro, A. B., Chatterjee, A., & Banerjee, M. (2024). A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlorosuccinimide-NaSCN and tandem C–C and C–S bond formation. Green Chemistry. Available from: [Link] [2][5][6]2. Pasha, M. A., & Maddhila, S. (2013). A Clay-Mediated Eco-Friendly Thiocyanation of Indoles and Carbazoles. ResearchGate. Available from: [Link] [3]3. Sajjadifar, S. (2012). Green Thiocyanation of Aromatic and Heteroaromatic Compounds by Using Silica Boron Sulfonic Acid as a New Catalyst and H₂O₂ as Mild Oxidant. American Journal of Organic Chemistry, 2(5), 116-121. Available from: [Link] [7]4. Request PDF. (n.d.). Exogenous photocatalyst- and metal-free photoinduced C-3 thiocyanation of indoles using O2 as the oxidant. ResearchGate. Available from: [Link] [1]5. Gazi, S., Ghosh, S., & Hajra, A. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. Available from: [Link] [11]6. Wang, L., Wang, D., & Tang, J. (2014). An efficient solvent-free thiocyanation of indoles by grinding. ResearchGate. Available from: [Link] [5]7. Bentham Science Publisher. (n.d.). Sustainable Synthetic Approaches Involving Thiocyanation and Sulfur- Cyanation: An Update. Available from: [Link] [4]8. Saha, S., et al. (2024). A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles... Green Chemistry. Available from: [Link] [2][6]9. Ghosh, P., & Murarka, S. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Publications. Available from: [Link] [12]10. ACS Publications. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. Available from: [Link] [13]11. Verma, R., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Heliyon, 7(9), e07923. Available from: [Link] [9]12. Li, G., et al. (2015). Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Molecules, 20(11), 20086-20097. Available from: [Link] [8]13. Kumar, A., & Akanksha. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. article.sapub.org [article.sapub.org]

- 8. Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties [comptes-rendus.academie-sciences.fr]

- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Electrochemical Synthesis of 3-Thiocyanatoindole

Introduction: The Strategic Importance of 3-Thiocyanatoindoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the indole ring is a critical strategy for modulating the pharmacological properties of these molecules. Among the various substituted indoles, 3-thiocyanatoindoles have emerged as a class of compounds with significant therapeutic potential, particularly in the development of novel anti-cancer agents.[1][2] The introduction of the thiocyanate (-SCN) group at the C3 position of the indole ring has been shown to impart potent cytotoxic properties.[1] This makes the development of efficient and sustainable methods for the synthesis of 3-thiocyanatoindoles a high-priority area of research for chemists and drug development professionals.

Traditionally, the synthesis of aryl thiocyanates has relied on methods that often involve harsh reagents and stoichiometric oxidants, leading to significant waste and potential safety hazards.[3] In recent years, electrochemical synthesis has gained prominence as a green and powerful alternative.[3] This approach utilizes electrical current to drive chemical reactions, often obviating the need for chemical oxidants and enabling reactions under mild conditions.[4] The electrochemical thiocyanation of indoles represents a significant advancement, offering a direct and highly regioselective route to 3-thiocyanatoindoles.[5][6]

These application notes provide a comprehensive guide to the electrochemical synthesis of 3-thiocyanatoindole. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Electrochemical Thiocyanation: Unveiling the Radical-Mediated Pathway

The electrochemical synthesis of 3-thiocyanatoindole proceeds through a radical-mediated mechanism. This process is initiated by the anodic oxidation of the thiocyanate anion (SCN⁻), typically from a source like ammonium thiocyanate (NH₄SCN).[5][6] The single-electron transfer at the anode generates a thiocyanate radical (•SCN). This radical then dimerizes to form thiocyanogen ((SCN)₂), a key electrophilic intermediate.[6] The electron-rich indole subsequently undergoes electrophilic attack by the generated thiocyanogen, leading to the formation of the C-S bond at the C3 position, the most nucleophilic site of the indole ring.[5] The reaction is completed by deprotonation to restore aromaticity, yielding the desired 3-thiocyanatoindole product.

Caption: Proposed mechanism for the electrochemical thiocyanation of indole.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 3-Thiocyanatoindole

This protocol outlines a general procedure for the electrochemical thiocyanation of indole in an undivided cell under constant current conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Indole | Reagent | Sigma-Aldrich | |

| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich | Store in a dry place, hygroscopic. |

| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | Use dry solvent for best results. |

| Platinum foil (or plate) | 99.9% | Alfa Aesar | Used for both anode and cathode. |

| Undivided electrochemical cell | - | - | A simple beaker or four-necked flask can be used. |

| DC Power Supply | - | - | Capable of providing constant current. |

| Magnetic Stirrer and Stir Bar | - | - | For homogeneous reaction mixture. |

| Argon or Nitrogen Gas | High Purity | - | For inert atmosphere. |

Safety Precautions

-

Ammonium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause serious eye irritation.[8] Contact with acids liberates very toxic gas.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Indole can be harmful if swallowed and may cause skin and eye irritation. Handle with care and appropriate PPE.

-

Acetonitrile is flammable and toxic. Handle in a fume hood and away from ignition sources.

-

The electrochemical setup involves the use of electricity. Ensure all connections are secure and insulated.

Detailed Experimental Procedure

-

Cell Assembly:

-

In a clean, oven-dried 25 mL undivided four-necked flask or beaker equipped with a magnetic stir bar, place the indole (0.5 mmol, 1.0 eq).

-

Add ammonium thiocyanate (1.5 mmol, 3.0 eq).

-

Add anhydrous acetonitrile (10 mL).

-

Equip the flask with two platinum plate electrodes (e.g., 1.5 cm x 1.5 cm) to serve as the anode and cathode. Ensure the electrodes are parallel and submerged in the solution but not touching each other.

-

Seal the remaining necks of the flask and purge the system with argon or nitrogen gas for 5-10 minutes to establish an inert atmosphere.

-

-

Electrolysis:

-

Connect the electrodes to a DC power supply.

-

Begin stirring the reaction mixture to ensure homogeneity.

-

Apply a constant current of 18 mA.[10]

-

Continue the electrolysis at room temperature for approximately 3 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), turn off the power supply.

-

Remove the electrodes from the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

The resulting residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure 3-thiocyanatoindole.

-

Caption: Experimental workflow for the electrochemical synthesis of 3-thiocyanatoindole.

Data Presentation: Scope and Yields

The electrochemical thiocyanation of indoles is a versatile method that tolerates a range of substituents on the indole ring. The following table summarizes the yields obtained for various indole derivatives under optimized electrochemical conditions.

| Entry | Substrate (Indole Derivative) | Product | Yield (%) | Reference |

| 1 | Indole | 3-Thiocyanato-1H-indole | 99 | [10] |

| 2 | 5-Methoxy-1H-indole | 5-Methoxy-3-thiocyanato-1H-indole | 98 | [5] |

| 3 | 5-Methyl-1H-indole | 5-Methyl-3-thiocyanato-1H-indole | 99 | [5] |

| 4 | 5-Chloro-1H-indole | 5-Chloro-3-thiocyanato-1H-indole | 99 | [5] |

| 5 | 5-Bromo-1H-indole | 5-Bromo-3-thiocyanato-1H-indole | 99 | [5] |

| 6 | 5-Nitro-1H-indole | 5-Nitro-3-thiocyanato-1H-indole | 43 | [5] |

| 7 | N-Methylindole | 1-Methyl-3-thiocyanato-1H-indole | 91 | [5] |

Observations and Insights:

-

The reaction is highly efficient for a wide range of substituted indoles, with excellent yields generally observed.[5]

-

Electron-donating groups on the indole ring are well-tolerated and often lead to high yields.[5]

-

Strong electron-withdrawing groups, such as the nitro group, can decrease the reaction efficiency, as seen in the lower yield for 5-nitroindole.[5] This is likely due to the deactivation of the indole ring towards electrophilic attack.

-

N-alkylation of the indole is also compatible with the reaction conditions.[5]

Conclusion and Future Outlook

The electrochemical thiocyanation of indoles provides a modern, efficient, and environmentally benign route to a class of compounds with significant potential in drug discovery. The protocols outlined in these application notes offer a robust and reproducible method for the synthesis of 3-thiocyanatoindole and its derivatives. The mild reaction conditions, high regioselectivity, and broad substrate scope make this an attractive method for both academic research and industrial applications. Future research in this area may focus on expanding the substrate scope further, exploring continuous flow electrochemical setups for scalability, and applying this methodology to the synthesis of more complex and biologically active molecules.

References

- A Review on Thiocyanation of Indoles. Curr. Org. Chem.2021, 25, 1-1.

- A Comparative Analysis of 3-Thiocyanato-1H-indole-6-carboxylic Acid and its Analogs in Cancer Research. Benchchem.

- A low-cost electrochemical thio- and selenocyanation strategy for electron-rich arenes under catalyst- and oxidant-free conditions. RSC Adv.2018, 8, 22042-22045.

- Application Notes & Protocols: Catalytic Methods for Thiocyanate Group Install

- Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid in Cell Culture. Benchchem.

- Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound form

- Selective electrochemical para-thiocyanation of aromatic amines under metal-, oxidant- and exogenous-electrolyte-free conditions. Chem. Commun.2021, 57, 6673-6676.

- Ammonium-thiocyanate - Safety D

- Ammonium thiocyanate 122800 - Safety D

- A low-cost electrochemical thio- and selenocyanation strategy for electron-rich arenes under catalyst- and oxidant-free conditions. PMC.

- Site-Selective Electrochemical C-H Cyanation of Indoles. Org. Lett.2021, 23, 5983-5987.

- A New Method for the Synthesis of 3-Thiocyanatopyrazolo[1,5-a]pyrimidines. Molecules2020, 25, 4169.